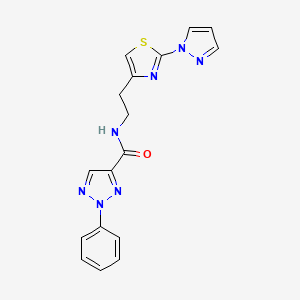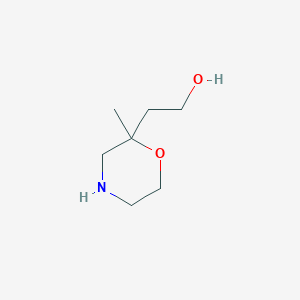
2-(2-Methylmorpholin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methylmorpholin-2-yl)ethanol” is a chemical compound with the molecular formula C7H15NO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of morpholines, which includes “2-(2-Methylmorpholin-2-yl)ethanol”, is often performed from vicinal amino alcohols and their derivatives . A scalable synthetic route toward a chiral 2,2,6-trisubstituted morpholine, a key precursor for the synthesis of opioid antagonists, was developed . This route involves incorporating an aryl group via Suzuki–Miyaura coupling and stereoselective hydroalkoxylation catalyzed by boron trifluoride etherate .Molecular Structure Analysis
The molecular structure of “2-(2-Methylmorpholin-2-yl)ethanol” can be represented by the InChI code: 1S/C7H15NO2/c1-7(2-4-9)6-8-3-5-10-7/h8-9H,2-6H2,1H3 . The molecular weight of this compound is 145.2 .Physical And Chemical Properties Analysis
“2-(2-Methylmorpholin-2-yl)ethanol” is a solid at room temperature . The storage temperature is room temperature .Scientific Research Applications
Protecting Group in Polymer Chemistry
2-(2-Methylmorpholin-2-yl)ethanol has been explored as a protecting group in polymer chemistry. Elladiou and Patrickios (2012) discussed the use of 2-(pyridin-2-yl)ethanol, a related compound, as a protecting group for methacrylic acid, which can be selectively removed post-polymerization. This approach is noted for its stability under acidic conditions and resistance to catalytic hydrogenolysis (Elladiou & Patrickios, 2012).
Synthesis of Neurokinin Receptor Antagonists
Takamura et al. (2003) reported an efficient synthetic method for preparing 2-[(2R)-arylmorpholin-2-yl]ethanol, a key intermediate in neurokinin receptor antagonists. This process involved catalytic asymmetric cyanosilylation of ketones (Takamura et al., 2003).
Density and Molar Volume Studies
A study by Awwad (2008) focused on the densities and excess molar volumes of N-methylmorpholine and various alcohols, including ethanol. This research provides valuable data on the physical properties of mixtures containing morpholine derivatives (Awwad, 2008).
Condensation Agent in Organic Synthesis
Kunishima et al. (1999) discussed the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, derived from N-methylmorpholine, as an efficient condensing agent for forming amides and esters. This method stands out for its practicality and efficiency (Kunishima et al., 1999).
Enzymatic Hydrolysis and Ethanol Production
Shafiei, Karimi, and Taherzadeh (2011) explored N-methylmorpholine-N-oxide (NMMO) in the pretreatment of spruce wood for ethanol and biogas production. This novel process emphasized the potential of NMMO in improving the efficiency of enzymatic hydrolysis and subsequent fermentation (Shafiei et al., 2011).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
2-(2-methylmorpholin-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2-4-9)6-8-3-5-10-7/h8-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKGTACJFSFPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylmorpholin-2-yl)ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2475001.png)
![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide](/img/structure/B2475002.png)
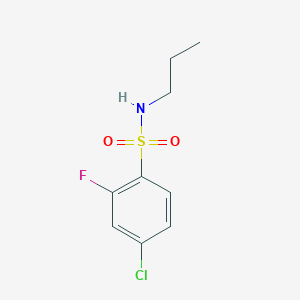
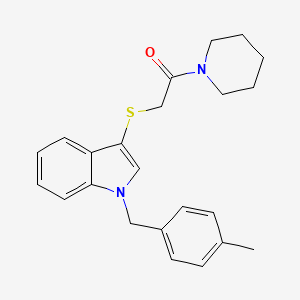
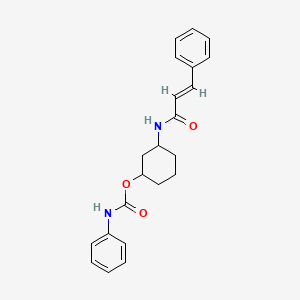
![6-[(3-Methylcyclohexyl)amino]pyridine-3-carbonitrile](/img/structure/B2475011.png)
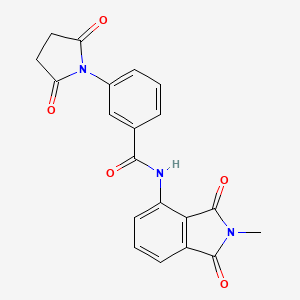
![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)
![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)
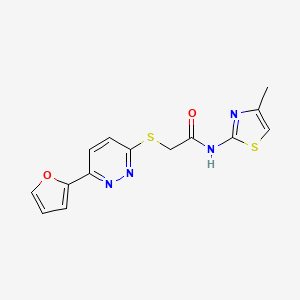
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2475018.png)

